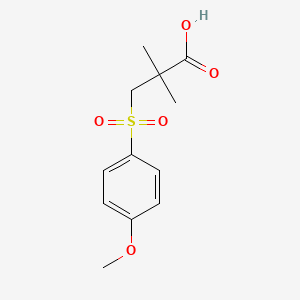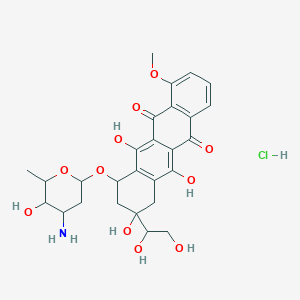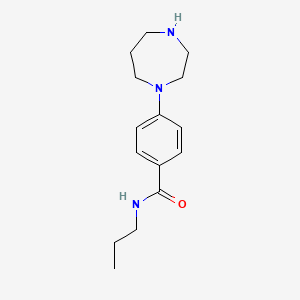
3-(4-Methoxybenzenesulfonyl)-2,2-dimethylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methoxybenzenesulfonyl)-2,2-dimethylpropanoic acid is an organic compound characterized by the presence of a methoxybenzenesulfonyl group attached to a dimethylpropanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxybenzenesulfonyl)-2,2-dimethylpropanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxybenzenesulfonyl chloride and 2,2-dimethylpropanoic acid.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 4-methoxybenzenesulfonyl chloride is added dropwise to a solution of 2,2-dimethylpropanoic acid in an appropriate solvent like dichloromethane. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. Continuous flow reactors and automated systems can be employed to enhance efficiency and yield. The use of greener solvents and catalysts is also explored to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxybenzenesulfonyl)-2,2-dimethylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: 3-(4-Hydroxybenzenesulfonyl)-2,2-dimethylpropanoic acid.
Reduction: 3-(4-Methoxybenzenesulfanyl)-2,2-dimethylpropanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, 3-(4-Methoxybenzenesulfonyl)-2,2-dimethylpropanoic acid serves as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology
The compound can be used as a probe in biochemical studies to investigate enzyme activities and metabolic pathways. Its structural features enable it to interact with specific biological targets, providing insights into their functions.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. These derivatives may exhibit anti-inflammatory, antimicrobial, or anticancer activities, making them candidates for drug development.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 3-(4-Methoxybenzenesulfonyl)-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets. The methoxybenzenesulfonyl group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, modulating their activities. The dimethylpropanoic acid moiety can enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methoxybenzenesulfonyl)propanoic acid: Lacks the dimethyl groups, resulting in different physical and chemical properties.
3-(4-Methoxybenzenesulfonyl)-2-methylpropanoic acid: Contains only one methyl group, affecting its reactivity and applications.
3-(4-Methoxybenzenesulfonyl)-2,2-dimethylbutanoic acid: Has an extended carbon chain, influencing its solubility and interaction with biological targets.
Uniqueness
3-(4-Methoxybenzenesulfonyl)-2,2-dimethylpropanoic acid is unique due to the presence of both the methoxybenzenesulfonyl and dimethylpropanoic acid moieties. This combination imparts distinct physical, chemical, and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C12H16O5S |
|---|---|
Molecular Weight |
272.32 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)sulfonyl-2,2-dimethylpropanoic acid |
InChI |
InChI=1S/C12H16O5S/c1-12(2,11(13)14)8-18(15,16)10-6-4-9(17-3)5-7-10/h4-7H,8H2,1-3H3,(H,13,14) |
InChI Key |
RYBSALMMUMQGJY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CS(=O)(=O)C1=CC=C(C=C1)OC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(4-bromophenyl)propan-2-yl]cyclopropanamine](/img/structure/B12072408.png)





![Diethyl [4-(trimethylsilyl)phenyl]phosphonate](/img/structure/B12072443.png)





![O-[(3-Chloro-4-methylphenyl)methyl]hydroxylamine](/img/structure/B12072472.png)

